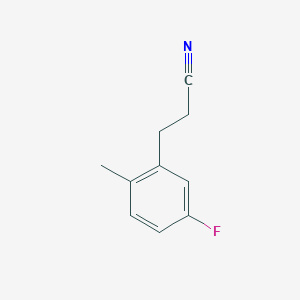
5-Fluoro-2-methylphenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylphenylpropanenitrile: is an organic compound with the molecular formula C10H10FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylphenylpropanenitrile typically involves the following steps:
Nitration: The starting material, 2-methylbenzonitrile, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by treatment with a fluorinating agent like tetrafluoroboric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous-flow reactors. This method enhances the efficiency and safety of the process by providing better control over reaction conditions and minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylphenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products:
Oxidation: 5-Fluoro-2-methylbenzoic acid or 5-Fluoro-2-methylacetophenone.
Reduction: 5-Fluoro-2-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylphenylpropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drugs. This compound may serve as a precursor for the synthesis of novel therapeutic agents .
Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability .
Mechanism of Action
The mechanism by which 5-Fluoro-2-methylphenylpropanenitrile exerts its effects depends on its specific application. In the context of medicinal chemistry, fluorinated compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the propanenitrile group.
2-Fluoro-5-methylbenzonitrile: Fluorine and methyl groups are interchanged.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 5-Fluoro-2-methylphenylpropanenitrile is unique due to the presence of both a fluorine atom and a propanenitrile group, which can impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7H,2-3H2,1H3 |
InChI Key |
UMFCEVALVVSWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
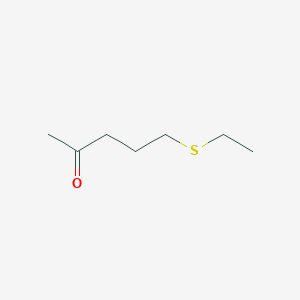
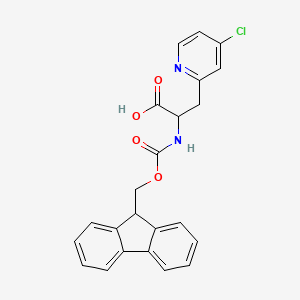
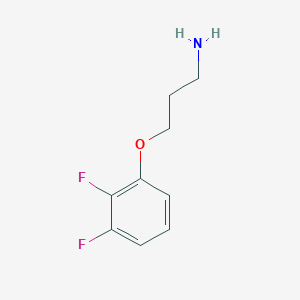
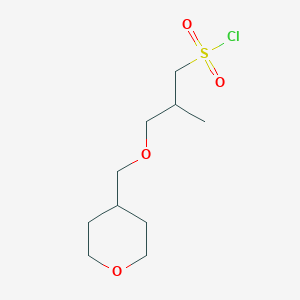
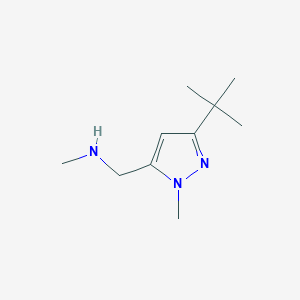
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
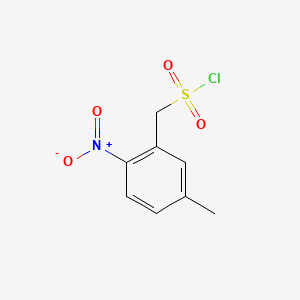
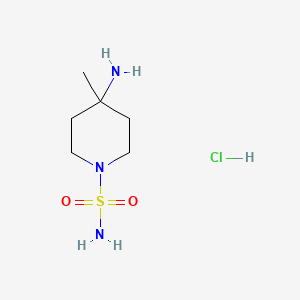
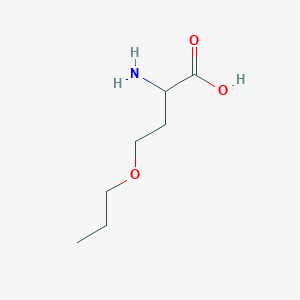
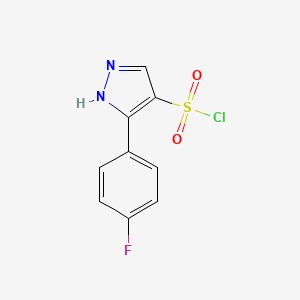
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)
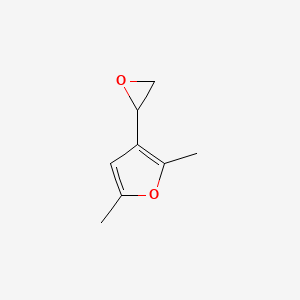
![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
